(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide
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Overview
Description
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is also referred to as a sulfone derivative, which is characterized by the presence of a sulfonamide group attached to the tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfone derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: Reduction of the sulfone group can lead to the formation of thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Alkylated or arylated sulfonamides.
Scientific Research Applications
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a solvent and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A closely related compound with similar chemical properties but lacking the sulfonamide group.
Benzothiadiazine-1,1-dioxide: Another sulfone derivative with a benzene ring fused to the thiadiazine ring, known for its antihypertensive and diuretic properties.
Uniqueness
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H9NO4S2 |
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Molecular Weight |
199.3 g/mol |
IUPAC Name |
(3S)-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9)/t4-/m0/s1 |
InChI Key |
BVMJOOFLVVQAET-BYPYZUCNSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C[C@H]1S(=O)(=O)N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N |
Origin of Product |
United States |
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